molecular formula C16H16B2O4 B14468548 (4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane CAS No. 71185-04-1

(4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane

Cat. No.: B14468548
CAS No.: 71185-04-1
M. Wt: 293.9 g/mol
InChI Key: NXBKOCIJFFQUKQ-HOTGVXAUSA-N
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Description

(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes two phenyl groups and a dioxaborolane ring. It is often used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a suitable diol under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from reactions involving (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include various boronic acids, esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, electronic materials, and other industrial products.

Mechanism of Action

The mechanism of action of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, electrophiles, and other reactive species, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boron-containing compound used in similar reactions.

    2,2’-Bipyridine: A ligand with a similar structure but different reactivity.

    Dioxaborolane derivatives: Compounds with variations in the substituents on the dioxaborolane ring.

Uniqueness

(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is unique due to its specific combination of phenyl groups and dioxaborolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.

Properties

CAS No.

71185-04-1

Molecular Formula

C16H16B2O4

Molecular Weight

293.9 g/mol

IUPAC Name

(4S)-2-phenyl-4-[(4S)-2-phenyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H16B2O4/c1-3-7-13(8-4-1)17-19-11-15(21-17)16-12-20-18(22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1

InChI Key

NXBKOCIJFFQUKQ-HOTGVXAUSA-N

Isomeric SMILES

B1(OC[C@H](O1)[C@@H]2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

B1(OCC(O1)C2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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